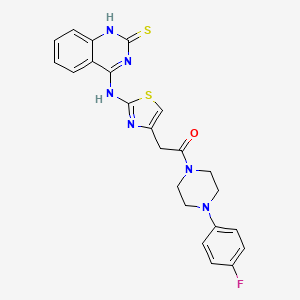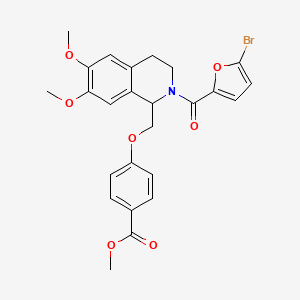![molecular formula C17H11Br2FN4 B11214117 7-(5-Bromo-2-fluorophenyl)-5-(3-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11214117.png)
7-(5-Bromo-2-fluorophenyl)-5-(3-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(5-BROMO-2-FLUOROPHENYL)-5-(3-BROMOPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of bromine and fluorine atoms attached to phenyl rings, which are further connected to a triazolopyrimidine core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-BROMO-2-FLUOROPHENYL)-5-(3-BROMOPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves multi-step organic reactions. One common approach is as follows:
Starting Materials: The synthesis begins with the preparation of 5-bromo-2-fluoroaniline and 3-bromobenzaldehyde.
Formation of Intermediate: These starting materials undergo a condensation reaction to form an intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization using a suitable reagent, such as phosphorus oxychloride, to form the triazolopyrimidine core.
Bromination: The final step involves the bromination of the triazolopyrimidine core to introduce the bromine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7-(5-BROMO-2-FLUOROPHENYL)-5-(3-BROMOPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Such as palladium for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Aplicaciones Científicas De Investigación
7-(5-BROMO-2-FLUOROPHENYL)-5-(3-BROMOPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors.
Biological Research: It is used as a probe to study various biological processes and pathways.
Mecanismo De Acción
The mechanism of action of 7-(5-BROMO-2-FLUOROPHENYL)-5-(3-BROMOPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
7-(5-BROMO-2-FLUOROPHENYL)-5-(3-BROMOPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: can be compared with other triazolopyrimidine derivatives, such as:
- 7-(2-FLUOROPHENYL)-5-(3-BROMOPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
- 7-(5-BROMO-2-CHLOROPHENYL)-5-(3-BROMOPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
These compounds share a similar core structure but differ in the substituents attached to the phenyl rings. The presence of different substituents can significantly impact their chemical properties, reactivity, and biological activity. The uniqueness of 7-(5-BROMO-2-FLUOROPHENYL)-5-(3-BROMOPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE lies in its specific combination of bromine and fluorine atoms, which can confer distinct electronic and steric effects.
Propiedades
Fórmula molecular |
C17H11Br2FN4 |
|---|---|
Peso molecular |
450.1 g/mol |
Nombre IUPAC |
7-(5-bromo-2-fluorophenyl)-5-(3-bromophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H11Br2FN4/c18-11-3-1-2-10(6-11)15-8-16(24-17(23-15)21-9-22-24)13-7-12(19)4-5-14(13)20/h1-9,16H,(H,21,22,23) |
Clave InChI |
TXLRFSHFGKEVNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C2=CC(N3C(=NC=N3)N2)C4=C(C=CC(=C4)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-1-(4-methoxyphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11214045.png)
![N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11214047.png)
![N-[4-(4-chlorophenoxy)phenyl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11214050.png)
![7-(4-bromophenyl)-5-phenyl-4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11214053.png)
![7-(3-methylphenyl)-4-(4-methylpiperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11214054.png)
![4-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B11214062.png)

![2-[2-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethylamino]-5-nitrobenzonitrile](/img/structure/B11214081.png)
![N-[(4E)-1-(3-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline](/img/structure/B11214084.png)
![Ethyl 1-{2-[(2-ethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-B]quinazoline-8-carbonyl}piperidine-4-carboxylate](/img/structure/B11214087.png)
![7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11214092.png)

![N-[3-(N-ethyl-3-methylanilino)propyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B11214107.png)
![N-benzyl-1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11214110.png)
